molecular formula C5H8N2O4S B2544906 (3As,5R)-5-hydroxy-1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3-one CAS No. 2243501-36-0

(3As,5R)-5-hydroxy-1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3-one

Cat. No. B2544906
M. Wt: 192.19
InChI Key: XRZDKMJKBOSORH-DMTCNVIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3As,5R)-5-hydroxy-1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3-one is a useful research compound. Its molecular formula is C5H8N2O4S and its molecular weight is 192.19. The purity is usually 95%.
BenchChem offers high-quality (3As,5R)-5-hydroxy-1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3As,5R)-5-hydroxy-1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hypoglycemic Agents

A series of substituted tetrahydropyrrolo[2,1-b]oxazol-5(6H)-ones and tetrahydropyrrolo[2,1-b]thiazol-5(6H)-ones, related to the specified compound, was synthesized from amino alcohols or amino thiols and keto acids. These compounds have been evaluated for their ability to enhance glucose utilization in cultured L6 myocytes and in vivo hypoglycemic efficacy in type 2 diabetes mellitus models, such as the ob/ob mouse, with SDZ PGU 693 being selected for further pharmacological studies (Aicher et al., 1998).

Antiproliferative and Antimicrobial Properties

Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, incorporating structures similar to the specified compound, were synthesized and evaluated for their biological activities. These compounds showed significant DNA protective ability against oxidative damage and exhibited strong antimicrobial activity against S. epidermidis. Compound 3A, in particular, displayed cytotoxicity on PC-3 and MDA-MB-231 cancer cell lines, suggesting potential for use in combination with chemotherapy drugs for more efficient cancer therapy strategies (Gür et al., 2020).

Enzyme Inhibition for Therapeutic Applications

Novel 4,5-dihydropyrazole derivatives and pyrazolyl-thiazole derivatives containing a methanoisoindol-1,3-dion unit, structurally related to the specified compound, were synthesized and evaluated for their antibacterial activities as well as for their inhibition profiles against carbonic anhydrase and acetyl cholinesterase enzymes. Some of these compounds showed promising antibacterial activity and effective inhibition of human carbonic anhydrase and acetylcholinesterase, which are therapeutic targets for several conditions, including glaucoma and Alzheimer's disease (Budak et al., 2017).

properties

IUPAC Name

(3aS,5R)-5-hydroxy-1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O4S/c8-3-1-4-5(9)6-12(10,11)7(4)2-3/h3-4,8H,1-2H2,(H,6,9)/t3-,4+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZDKMJKBOSORH-DMTCNVIQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1C(=O)NS2(=O)=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN2[C@@H]1C(=O)NS2(=O)=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3As,5R)-5-hydroxy-1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3-one

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